molecular formula C11H16O2S B1338790 5-Hexyl-2-thiophenecarboxylic acid CAS No. 90619-86-6

5-Hexyl-2-thiophenecarboxylic acid

Cat. No.: B1338790
CAS No.: 90619-86-6
M. Wt: 212.31 g/mol
InChI Key: PZDADHXWGFTYAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-thiophenecarboxylic acid typically involves the alkylation of thiophene-2-carboxylic acid with a hexyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexyl-2-thiophenecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxylic acid: Lacks the hexyl group, making it less hydrophobic.

    5-Hexyl-2-thiopheneboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    5-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of a hexyl group.

Uniqueness

5-Hexyl-2-thiophenecarboxylic acid is unique due to the presence of the hexyl group, which increases its hydrophobicity and can influence its interactions with biological targets and its solubility in organic solvents. This makes it a valuable compound for applications in organic synthesis and materials science .

Properties

IUPAC Name

5-hexylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDADHXWGFTYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520224
Record name 5-Hexylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90619-86-6
Record name 5-Hexylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexyl-2-thiophenecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 ml-four-necked flask, 10.0 g (5.10×10-2 mol) of 5-hexylthiophene-2-carbaldehyde, 60 ml of ethanol and a solution of 19.0 g of AgNO3 in 60 ml of water were placed. A solution of 10.2 g of NaOH in 300 ml of water was added dropwise to the mixture in 30 min. at room temperature, followed by stirring for 1.5 hours. After the reaction, the reaction mixture was subjected to filtration, and the filtrate was acidified with 6N-HCl to precipitate a crystal. The crystal was recovered by filtration to provide a crude product. The product was subjected to recrystallization from 50% hydrous ethanol to obtain 8.28 g of a pure product (yield: 76.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 g
Type
catalyst
Reaction Step Five
Yield
76.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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